molecular formula C11H9FN2O2 B1430727 methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate CAS No. 1803590-43-3

methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B1430727
CAS No.: 1803590-43-3
M. Wt: 220.2 g/mol
InChI Key: AKUXMCDUDUXGKZ-UHFFFAOYSA-N
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Description

Methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS: CID 75481699) is a pyrazole-based ester derivative with a molecular formula of C₁₁H₉FN₂O₂ and a molecular weight of 220.20 g/mol. Its structure comprises a pyrazole ring substituted at the 1-position with a 2-fluorophenyl group and at the 3-position with a methyl carboxylate ester (SMILES: COC(=O)C1=NN(C=C1)C2=CC=CC=C2F) . The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing reactivity and intermolecular interactions. This compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis due to its modular reactivity and compatibility with cross-coupling reactions .

Properties

IUPAC Name

methyl 1-(2-fluorophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-16-11(15)9-6-7-14(13-9)10-5-3-2-4-8(10)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUXMCDUDUXGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803590-43-3
Record name methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include pyrazole-3-carboxylic acids, alcohol derivatives, and various substituted pyrazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Pyrazole derivatives are explored for their therapeutic potential in treating various diseases, and this compound serves as a precursor for drug development.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring can interact with various biological targets, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

The following analysis compares methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate with structurally analogous pyrazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Comparison
Compound Name Molecular Formula Substituents (Pyrazole Ring) Key Structural Features
This compound C₁₁H₉FN₂O₂ 1-(2-fluorophenyl), 3-(methyl carboxylate) Ortho-fluorine enhances electron withdrawal
Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate C₁₂H₁₀N₂O₃ 1-(4-formylphenyl), 3-(methyl carboxylate) Formyl group enables nucleophilic additions
Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate C₁₃H₁₄FN₃O₂ 1-(2-fluorobenzyl), 3-(ethyl carboxylate), 5-amino Amino group enhances hydrogen bonding
Methyl 5-(4-chlorophenyl)-1-(furan-2-ylcarbonyl)-1H-pyrazole-3-carboxylate C₁₆H₁₁ClN₂O₄ 1-(furan-2-ylcarbonyl), 3-(methyl carboxylate), 5-(4-chlorophenyl) Furan carbonyl adds π-stacking capability
1-[(3-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid C₁₁H₉ClN₂O₃ 1-(3-chlorophenoxymethyl), 3-carboxylic acid Carboxylic acid improves aqueous solubility

Key Observations :

  • Electron-Withdrawing Groups: The 2-fluorophenyl group in the target compound reduces electron density at the pyrazole ring compared to non-halogenated analogs, affecting electrophilic substitution patterns .
  • Functional Group Diversity: Substituents like formyl (), amino (), and carboxylic acid () introduce distinct reactivities (e.g., formyl enables Schiff base formation, while carboxylic acid supports salt formation).
Physicochemical Properties
Compound Name Melting Point (°C) Solubility Stability
This compound Not reported Moderate in organic solvents Stable under inert conditions
Methyl 5-(4-chlorophenyl)-1-(furan-2-ylcarbonyl)-1H-pyrazole-3-carboxylate 85–86 Low in water, high in DMSO Sensitive to light
Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate Not reported High in ethanol Requires 2–8°C storage
1-[(3-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid Not reported High in polar solvents (e.g., methanol) Hygroscopic

Key Observations :

  • Solubility : Ester derivatives (e.g., methyl/ethyl carboxylates) exhibit lower aqueous solubility than carboxylic acid analogs .
  • Thermal Stability : The furan-containing derivative () has a defined melting point, suggesting crystalline stability, whereas the target compound’s stability is inferred from synthetic handling .

Biological Activity

Methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a fluorophenyl group and an ester functional group. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity.

Property Value
Molecular FormulaC11_{11}H10_{10}F1_{1}N2_{2}O2_{2}
Molecular Weight224.21 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study highlighted the compound's minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli.

Pathogen MIC (μg/mL)
Staphylococcus aureus0.25
Escherichia coli0.5

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic enzymes.

Anticancer Activity

This compound has also been investigated for its anticancer potential. A series of studies evaluated its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The findings suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Cell Line IC50_{50} (μM)
MCF-712.5
A54926.0

These results indicate that this compound may serve as a promising lead for developing new anticancer agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs).
  • Apoptosis Induction : It triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Antimicrobial Mechanisms : The disruption of bacterial cell wall integrity and interference with metabolic pathways contribute to its antimicrobial effects.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Antimicrobial Efficacy : In a comparative study, this compound was evaluated against standard antibiotics, showing superior activity against resistant strains.
  • Anticancer Efficacy in Vivo : Animal models treated with this compound exhibited significant tumor reduction compared to control groups, supporting its potential as an effective anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate
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methyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.